molecular formula C12H15NO5S B1420337 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid CAS No. 1098366-71-2

4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid

Cat. No.: B1420337
CAS No.: 1098366-71-2
M. Wt: 285.32 g/mol
InChI Key: WHPPIDUQUUAHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid (CAS: 1098366-71-2) is a benzoic acid derivative featuring a morpholine sulfonyl group linked to the benzene ring via a methylene bridge. This structural motif combines the aromatic carboxylic acid functionality with a sulfonamide-containing morpholine moiety, which is frequently utilized in medicinal chemistry to modulate solubility, bioavailability, and target binding . The compound is commercially available with a purity of 98% and is primarily employed in pharmaceutical research for the synthesis of biologically active molecules . Its molecular formula is C₁₂H₁₅NO₅S (molecular weight: 285.32 g/mol), distinguishing it from simpler benzoic acid derivatives by the presence of the sulfonylmorpholinylmethyl substituent.

Properties

IUPAC Name

4-(morpholin-4-ylsulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c14-12(15)11-3-1-10(2-4-11)9-19(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPPIDUQUUAHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Bromomethylbenzoic Acid

This intermediate is commonly prepared by radical bromination of p-toluic acid or 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically carried out in a suitable solvent such as chloroform or chlorobenzene under reflux with a radical initiator like benzoyl peroxide.

  • Reaction Conditions:
    • p-Toluic acid (1.46 moles)
    • N-Bromosuccinimide (1.46 moles)
    • Dibenzoyl peroxide (0.01 moles)
    • Solvent: Chloroform (2 L)
    • Reflux for 20 hours
  • Work-up:
    • Cooling to room temperature
    • Filtration and washing with chloroform and water
    • Drying at 50-60°C for 2 hours
  • Yield and Purity:
    • Yield: ~63%
    • Purity by HPLC: 97.5%

This step provides 4-bromomethylbenzoic acid as a key intermediate for further substitution.

Nucleophilic Substitution with Morpholine

The bromomethyl group is substituted by morpholine to form 4-(morpholin-4-ylmethyl)benzoic acid derivatives. This substitution is typically conducted under mild conditions using a base such as potassium carbonate in an alcoholic solvent like n-butanol.

  • Reaction Conditions:
    • 4-Bromomethylbenzoic acid
    • Morpholine (or N-methylpiperazine analogs in related processes)
    • Potassium carbonate as base
    • Solvent: n-butanol
    • Room temperature stirring for 12 hours
  • Work-up:
    • Addition of water to separate impurities
    • Extraction and pH adjustment with hydrochloric acid (or isopropanolic hydrochloride)
    • Filtration and washing with n-butanol
  • Outcome:
    • Product purity typically >99% by HPLC
    • Removal of quaternary salt impurities through aqueous work-up steps.

Sulfonylation of Morpholine Nitrogen

To obtain the sulfonyl derivative, the morpholine nitrogen is functionalized with a sulfonyl group. This step can be achieved by reaction with sulfonyl chlorides or related sulfonylating agents under controlled conditions.

  • Typical Conditions:
    • Use of sulfonyl chloride (e.g., chlorosulfonic acid derivatives)
    • Base such as triethylamine or pyridine to scavenge HCl
    • Solvent: dichloromethane or other aprotic solvents
    • Temperature: 0°C to room temperature to control reaction rate
  • Purification:
    • Aqueous work-up to remove inorganic salts
    • Recrystallization or chromatographic purification to achieve high purity.

Purification of the final 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid is critical for pharmaceutical-grade applications. Common methods include:

  • Recrystallization from suitable solvents (e.g., ethyl acetate, n-butanol)
  • Washing with solvents to remove residual impurities
  • pH adjustment to precipitate the pure acid form
  • Analytical characterization by HPLC to confirm purity >99%
  • Sulphated ash content analysis to ensure low inorganic residue (<0.5%).
Step Reaction Reagents & Conditions Yield (%) Purity (%) Notes
1 Radical bromination of p-toluic acid p-Toluic acid, NBS, benzoyl peroxide, chloroform, reflux 20h 63 97.5 (HPLC) Formation of 4-bromomethylbenzoic acid
2 Nucleophilic substitution with morpholine 4-Bromomethylbenzoic acid, morpholine, K2CO3, n-butanol, RT 12h - >99 (HPLC) Removal of quaternary salt impurities by aqueous extraction
3 Sulfonylation of morpholine nitrogen Sulfonyl chloride, base, aprotic solvent, 0°C to RT - >99 (HPLC) Formation of sulfonyl derivative
4 Purification Recrystallization, washing, pH adjustment - >99 Sulphated ash <0.5%
  • The radical bromination step using NBS is preferred over molecular bromine due to safety and ease of handling, and chlorobenzene or chloroform are suitable solvents to achieve good yields without lachrymatory effects typical of benzyl halides.
  • The nucleophilic substitution proceeds via an SN2 mechanism favored by the electron-withdrawing carboxylic acid group, which stabilizes the transition state and promotes substitution at the benzylic position.
  • The sulfonylation step requires careful control of temperature and stoichiometry to avoid overreaction or side-product formation. The use of bases to neutralize HCl formed during the reaction is essential for high yield and purity.
  • Purification steps including pH adjustment and solvent washing are critical to remove quaternary ammonium salt impurities and inorganic residues, ensuring pharmaceutical-grade purity.
  • Crystallographic studies of related morpholine-substituted benzoic acids confirm the stability of the morpholine ring and the carboxylic acid group’s conformation, which may influence reactivity and purification.

The preparation of this compound involves a well-defined sequence of bromination, nucleophilic substitution, and sulfonylation reactions. Optimized reaction conditions and purification protocols enable the production of this compound with high purity (>99%), suitable for pharmaceutical applications. The use of safer reagents like NBS and careful control of reaction parameters ensures reproducibility and scalability.

This synthesis route is supported by patent literature and peer-reviewed crystallographic and synthetic studies, providing a robust foundation for industrial and research-scale preparation.

Chemical Reactions Analysis

Types of Reactions: 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis
One of the primary applications of 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid is as an intermediate in the synthesis of pharmaceutical compounds. It has been identified as a precursor for the production of Imatinib mesylate, a drug used in the treatment of Chronic Myelogenous Leukemia (CML). The synthesis process involves the condensation of 4-bromomethyl benzoic acid and N-methyl piperazine, leading to the formation of high-purity intermediates suitable for therapeutic use .

Mechanism of Action
Imatinib mesylate functions by inhibiting specific tyrosine kinases involved in the proliferation of cancer cells. The incorporation of this compound enhances the efficacy and specificity of this inhibition, contributing to better therapeutic outcomes in patients with CML .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogenic bacteria. For instance, compounds derived from this acid have shown potent effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/ml .

Biofilm Inhibition
These compounds not only inhibit bacterial growth but also demonstrate the ability to disrupt biofilm formation, which is crucial for treating chronic infections where biofilms protect bacteria from antibiotics. In vivo studies indicated that certain derivatives could eliminate up to 90% of biofilm formation at specific concentrations, outperforming conventional antibiotics like vancomycin .

Cancer Treatment Potential

The compound has also been evaluated for its anticancer properties. In particular, studies have focused on its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Compounds related to this compound have shown selectivity for CA IX over other isoforms, making them promising candidates for targeted cancer therapy .

Induction of Apoptosis
In laboratory settings, derivatives have been observed to induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers compared to controls. This suggests that these compounds could potentially be developed into therapeutic agents for breast cancer treatment .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
PharmaceuticalIntermediate for Imatinib mesylate synthesisEnhances specificity and efficacy in CML treatment
AntimicrobialEffective against Staphylococcus aureus and Enterococcus faecalisMIC values between 0.78–3.125 μg/ml; disrupts biofilm formation
Cancer TreatmentInhibits carbonic anhydrase IX; induces apoptosisSignificant apoptosis induction in MDA-MB-231 cells

Mechanism of Action

The mechanism of action of 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Sulfonyl vs. Carbonyl Morpholine Derivatives

  • 4-(4-Morpholinylcarbonyl)benzoic acid (CAS: 160816-43-3): Replaces the sulfonyl group with a carbonyl, resulting in C₁₂H₁₃NO₄ (MW: 235.24 g/mol).
  • Target Compound : The sulfonyl group enhances polarity and may improve interactions with enzymatic targets, such as kinases or proteases, which often recognize sulfonamide motifs .

B. Sulfonamide Linker Variations

  • 4-(Morpholine-4-sulfonyl)benzoic acid (CAS: 10252-82-1): Lacks the methylene spacer, directly attaching the sulfonylmorpholine to the benzene ring (C₁₁H₁₃NO₅S, MW: 271.29 g/mol). This shorter linkage reduces conformational flexibility, possibly affecting binding to sterically constrained targets .
  • Target Compound : The methylene bridge introduces torsional freedom, which could optimize binding in deeper protein pockets .
Substituent Position and Electronic Effects
  • 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOIC ACID (CAS: 300383-08-8): Features a methyl group at the 4-position and sulfonylmorpholine at the 3-position (C₁₂H₁₅NO₅S).
  • Target Compound : Para-substitution maximizes resonance stabilization of the carboxylic acid, enhancing acidity and solubility in aqueous environments .
Hybrid Pharmacophore Analogues
  • 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (CAS: 379254-26-9): Incorporates a sulfonamide-linked p-toluidine group (C₁₄H₁₃NO₄S, MW: 291.32 g/mol).
  • Target Compound : The morpholine ring replaces the aromatic amine, offering improved solubility and reduced metabolic liability due to saturated heterocyclic stability .
Table 1: Key Properties of Selected Benzoic Acid Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties Reference
4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid (1098366-71-2) C₁₂H₁₅NO₅S 285.32 Para-sulfonylmorpholinylmethyl High polarity, 98% purity, methylene spacer enhances flexibility
4-(Morpholine-4-sulfonyl)benzoic acid (10252-82-1) C₁₁H₁₃NO₅S 271.29 Para-sulfonylmorpholine Lower conformational flexibility, stored under inert atmosphere
4-(4-Morpholinylcarbonyl)benzoic acid (160816-43-3) C₁₂H₁₃NO₄ 235.24 Para-carbonylmorpholine Reduced H-bond capacity, used in enzyme inhibitor studies
4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOIC ACID (300383-08-8) C₁₂H₁₅NO₅S 285.32 Meta-sulfonylmorpholine, 4-methyl Altered electronic profile, potential for meta-substitution SAR

Biological Activity

4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid, also known as morpholinyl benzoic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1098366-71-2
  • Molecular Formula : C12H15N1O4S1
  • Molecular Weight : 273.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The morpholine moiety enhances the compound's solubility and bioavailability, which is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. A study demonstrated that 4-(morpholin-4-yl)benzohydrazide derivatives showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies suggest that morpholine-containing compounds may possess anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound has been studied for its potential as a selective inhibitor of carbonic anhydrase II, which is involved in regulating pH and fluid balance in tissues. Inhibition of this enzyme could lead to therapeutic applications in conditions like glaucoma .

Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

StudyFocusFindings
Metabolite IdentificationIdentified metabolites through HPLC-MS/MS; demonstrated systemic exposure evaluation.
Anticancer ActivityShowed inhibitory effects on cancer cell lines; potential for further development as anticancer agents.
Antimicrobial ActivitySignificant antibacterial effects against common pathogens; supports further exploration in medicinal chemistry.

Case Studies

  • Antimicrobial Efficacy : A study on the synthesis and antimicrobial activity of related morpholine derivatives highlighted their effectiveness against resistant bacterial strains, suggesting that modifications to the morpholine structure could enhance activity .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that morpholine derivatives could induce apoptosis and inhibit proliferation effectively, making them candidates for further drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid?

  • Methodological Answer : Focus on introducing the morpholine sulfonyl group efficiently. Use sulfonyl chloride intermediates (e.g., 4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride, CAS 465514-13-0) under anhydrous conditions to minimize hydrolysis. Monitor reaction progress via TLC or HPLC, and purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials . For reproducibility, maintain strict temperature control (e.g., 0–5°C during sulfonation) and inert atmospheres to prevent oxidation .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

  • Methodological Answer : The morpholine sulfonyl group enhances polarity but may limit solubility in non-polar solvents. Use co-solvents like DMSO (≤10% v/v) or adjust pH to form sodium salts via titration with NaOH (1 M). For aqueous buffers, employ sonication or heat (≤50°C) to disperse the compound. Pre-screen solubility in solvents like methanol, acetonitrile, or dimethyl sulfoxide (DMSO) using gravimetric methods .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Acquire 1H^1H- and 13C^{13}C-NMR spectra in DMSO-d6d_6 to confirm the morpholine sulfonyl moiety (δ ~2.8–3.5 ppm for morpholine protons) and benzoic acid carboxyl group (δ ~12.5 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Refine structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to assess purity (>95%) and confirm molecular ion peaks (m/z 271.29 for [M-H]^-) .

Q. What are the critical storage conditions for maintaining compound stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at room temperature (20–25°C) in amber glass vials to prevent photodegradation. Avoid moisture by including desiccants (e.g., silica gel). For long-term storage (>6 months), use –20°C with vacuum-sealed packaging .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound?

  • Methodological Answer : SHELXL (v.2018/3) enables high-resolution refinement via:

  • Twinning detection : Use the BASF parameter to model twinning in cases of pseudo-merohedral twinning (common in sulfonamide derivatives).
  • Hydrogen bonding networks : Apply restraints for O–H···O and N–H···O interactions observed in morpholine-containing structures.
  • Validation : Cross-check using Rint_{int} (<5%) and GooF (0.9–1.1) metrics. Compare with deposited structures in the Cambridge Structural Database (CSD) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Core modifications : Replace the benzoic acid group with esters (e.g., methyl 4-(morpholinosulfonyl)benzoate) to assess bioavailability.
  • Substituent effects : Introduce halogens (Cl, Br) at the benzene ring’s para position and compare sulfonamide bioactivity using enzyme inhibition assays (e.g., carbonic anhydrase).
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with experimental IC50_{50} values .

Q. How should researchers resolve contradictions between spectral data and expected structures?

  • Methodological Answer :

  • NMR discrepancies : If proton integration ratios deviate, suspect residual solvents (e.g., DMSO) or paramagnetic impurities. Re-run spectra with extended relaxation delays (d1 ≥ 5 s).
  • Mass spectrometry anomalies : For unexpected adducts (e.g., [M+Na]+^+), re-analyze using softer ionization (APCI instead of ESI) or adjust source temperature.
  • X-ray vs. NMR conflicts : Validate hydrogen positions via Hirshfeld surface analysis or neutron diffraction (if deuterated crystals are available) .

Q. What strategies mitigate interference from the morpholine group in biological assays?

  • Methodological Answer :

  • Counter-screens : Include morpholine-only controls to isolate target-specific effects.
  • Chelation masking : Pre-treat assay buffers with EDTA (1 mM) to neutralize metal-mediated interactions.
  • Derivatization : Convert the benzoic acid to amides (e.g., with glycine) to reduce non-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid
Reactant of Route 2
4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.